11-Dodecen-1-amine
Description
Significance in Contemporary Chemical Research
The significance of 11-Dodecen-1-amine in current chemical research stems from its inherent bifunctionality. The primary amine group is a versatile nucleophile and a base, capable of participating in a wide array of reactions, including salt formation, acylation, alkylation, and condensation reactions to form imines or amides. Simultaneously, the terminal alkene offers a site for electrophilic addition, radical reactions, polymerization, and olefin metathesis. This dual reactivity allows this compound to serve as a valuable building block or intermediate in the synthesis of more complex molecules and functional materials.
The broader class of long-chain amines and alpha-olefins, such as dodecylamine and 1-dodecene (B91753) respectively, are well-established in industrial chemistry. 1-Dodecene, for instance, is a key feedstock for producing surfactants, detergents, lubricants, and is a precursor to alkyl dimethyl amines (ADMAs), which in turn are used to create amine oxides, quaternary ammonium (B1175870) halides, and betaines cpchem.com. Similarly, unsaturated long-chain alcohols and aldehydes, like dodecenols and dodecenals, are recognized for their roles in pheromones and as aroma chemicals google.comontosight.aigoogle.com. By combining the characteristics of both a long hydrocarbon chain with terminal unsaturation and a primary amine, this compound represents a molecule with the potential to bridge these application areas, enabling the development of novel surfactants, specialty polymers, or biologically active compounds.
Scope of Academic Investigation
The academic investigation into this compound, while not as extensively documented as some simpler amines or olefins, broadly encompasses its synthesis, reactivity, and potential applications.
Synthesis: Research into the synthesis of this compound likely focuses on methods that can efficiently introduce or preserve both the terminal double bond and the primary amine group. Potential synthetic strategies include:
Functionalization of 1-Dodecene: While direct hydroaminomethylation of 1-dodecene typically yields different amine structures, related catalytic processes like hydroformylation followed by reductive amination are employed for synthesizing amines from olefins researchgate.netacs.org. Adapting these methods or exploring other functionalization pathways could lead to this compound.
Conversion of Unsaturated Alcohols or Aldehydes: Starting materials like 11-dodecen-1-ol or 11-dodecenal, which feature the desired terminal unsaturation, can be converted to the corresponding amine. This typically involves converting the alcohol to a leaving group followed by amination, or reductive amination of the aldehyde with ammonia ontosight.aigoogle.com.
Olefin Metathesis: This powerful synthetic tool can be employed to construct unsaturated carbon chains, potentially incorporating the terminal double bond at the desired position, followed by subsequent introduction of the amine functionality google.com.
Reactivity and Applications: The scope of investigation also delves into the compound's reactivity and potential utility. The amine group allows for reactions such as N-alkylation, acylation, and Schiff base formation. The terminal alkene can undergo addition reactions (e.g., hydroboration-oxidation to form a diol, or halogenation), polymerization to create polymers with pendant amine groups, or participate in metathesis reactions. These properties suggest potential applications as:
Monomers for Specialty Polymers: Polymerization via the alkene could yield polymers with amine functionalities, useful in coatings, adhesives, or as functional resins.
Intermediates for Surfactants and Specialty Chemicals: Similar to how 1-dodecene is used to create surfactants cpchem.com, this compound could be a precursor to novel amphiphilic molecules with specific performance characteristics.
Building Blocks in Organic Synthesis: Its bifunctional nature makes it a valuable synthon for constructing complex organic molecules, including potential pharmaceuticals or agrochemicals.
Current research efforts are likely directed towards developing more atom-economical and environmentally friendly synthetic routes, exploring its unique reactivity profile, and identifying niche applications where its specific structure provides a performance advantage.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | This compound | chemspider.com |
| Molecular Formula | C₁₂H₂₅N | chemspider.com |
| Molecular Weight | 183.339 g/mol (Average) | chemspider.com |
| Monoisotopic Mass | 183.198700 Da | chemspider.com |
| CAS Number | 82223-50-5 | chemspider.com |
List of Compounds Mentioned
this compound
1-Dodecene
Dodecylamine
11-Dodecenal
11-Dodecen-1-ol
11-Dodecen-1-yl acetate
Dodec-11-en-1-al
Alkyl dimethyl amines (ADMAs)
Amine oxides
Quaternary ammonium halides
Betaines
Structure
2D Structure
3D Structure
Properties
CAS No. |
82223-50-5 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
dodec-11-en-1-amine |
InChI |
InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-13H2 |
InChI Key |
MRBDEDCIGMMPIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 11 Dodecen 1 Amine and Its Functional Derivatives
Direct Synthetic Routes to 11-Dodecen-1-amine
Direct synthesis of this compound often involves multi-step sequences starting from more readily available precursors. A common strategy involves the transformation of a corresponding alcohol, 11-dodecen-1-ol. This alcohol can be synthesized via a Wittig reaction between 11-acetoxy-undecanal and an appropriate phosphorane, followed by reduction. google.com Once 11-dodecen-1-ol is obtained, it can be converted to the target amine through several established methods.
One classical approach is the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia or an azide. The azide route, known as the Staudinger reaction, involves reaction with sodium azide to form an alkyl azide, which is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
Another route involves the Gabriel synthesis, where the alcohol is first converted to an alkyl halide. This halide is then reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. These methods, while effective, often require multiple steps and the use of stoichiometric reagents.
A more direct conversion of the precursor alcohol can be achieved, though it often falls under catalytic protocols as discussed in subsequent sections. The table below outlines a representative multi-step pathway from a C11 precursor.
| Step | Starting Material | Reagents | Intermediate/Product | Description |
| 1 | 11-Hydroxyundecanoic acid alkyl ester | Oxidizing agent (e.g., PCC, Swern) | Alkyl 10-formyldecanoate | Oxidation of the terminal alcohol to an aldehyde. google.com |
| 2 | Alkyl 10-formyldecanoate | Methylenetriphenylphosphorane (Wittig reagent) | Alkyl 11-dodecen-1-oate | Carbonyl olefination to introduce the terminal double bond. google.com |
| 3 | Alkyl 11-dodecen-1-oate | Reducing agent (e.g., LiAlH₄) | 11-Dodecen-1-ol | Reduction of the ester to a primary alcohol. google.com |
| 4 | 11-Dodecen-1-ol | 1. TsCl, pyridine; 2. NaN₃; 3. LiAlH₄ | This compound | Conversion of alcohol to amine via tosylation and azide reduction. |
Catalytic Approaches to Amine Formation
Catalytic methods offer more atom-economical and environmentally benign alternatives for the synthesis of amines. These strategies often streamline synthetic sequences by reducing the number of steps and minimizing waste.
Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, representing the most atom-efficient method for synthesizing amines. libretexts.orgnih.gov The hydroamination of unactivated terminal alkenes, such as 1,11-dodecadiene, with ammonia would theoretically be the most direct route to this compound. However, this transformation is challenging due to the low reactivity of unactivated olefins and issues with regioselectivity (Markovnikov vs. anti-Markovnikov addition).
Catalysts based on early transition metals (e.g., Zr, Hf), lanthanides, and late transition metals have been developed for alkene hydroamination. libretexts.orgresearchgate.net For the synthesis of a terminal amine like this compound, an anti-Markovnikov addition is required. While significant progress has been made, achieving high selectivity and yields for the intermolecular hydroamination of simple alkenes with ammonia remains an area of active research. researchgate.net The reaction is generally more facile for intramolecular cyclizations or with more activated alkenes.
Reductive amination is a widely used and robust method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comsigmaaldrich.com
For the synthesis of this compound, the required precursor is 11-dodecenal. This aldehyde can be prepared by the oxidation of 11-dodecen-1-ol. In the reductive amination step, 11-dodecenal is reacted with ammonia to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting aldehyde but are capable of reducing the intermediate imine. libretexts.orgmasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) is another common reduction method. organic-chemistry.org
General Scheme for Reductive Amination:
Oxidation: 11-Dodecen-1-ol → 11-Dodecenal
Imination/Reduction: 11-Dodecenal + NH₃ + [Reducing Agent] → this compound
This protocol is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of amine synthesis. sigmaaldrich.comorganic-chemistry.org
"Hydrogen borrowing" or "hydrogen autotransfer" is a powerful and sustainable catalytic process for forming C-N bonds from alcohols and amines. researchgate.netscientific.net This methodology avoids the pre-oxidation of the alcohol to an aldehyde and the use of stoichiometric reducing agents, producing water as the only byproduct. organic-chemistry.org
The catalytic cycle typically involves three main steps:
Dehydrogenation: A transition metal catalyst (commonly based on Ru, Ir, or Cu) temporarily oxidizes the alcohol (e.g., 11-dodecen-1-ol) to the corresponding aldehyde (11-dodecenal), with the hydrogen being stored on the metal complex. rsc.orgnih.gov
Condensation: The in situ-generated aldehyde reacts with an amine (in this case, ammonia) to form an imine intermediate.
Hydrogenation: The metal hydride complex then transfers the stored hydrogen to the imine, reducing it to the final amine product (this compound) and regenerating the catalyst. organic-chemistry.orgnih.gov
This process is highly atom-economical and aligns with the principles of green chemistry. researchgate.net Ruthenium complexes, in particular, have been shown to be effective catalysts for the N-alkylation of amines with alcohols under mild conditions. organic-chemistry.orgnih.gov
| Catalytic Method | Precursor(s) | Key Features | Byproducts |
| Hydroamination | 1,11-Dodecadiene + NH₃ | 100% atom economy; direct addition. libretexts.org | None |
| Reductive Amination | 11-Dodecenal + NH₃ | Versatile and high-yielding; requires external reductant. libretexts.orgorganic-chemistry.org | Spent reductant |
| Hydrogen Borrowing | 11-Dodecen-1-ol + NH₃ | Atom-economical; no external oxidant or reductant needed. researchgate.netorganic-chemistry.org | Water |
Olefin Metathesis in Derivative Synthesis
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal alkylidene complexes (e.g., Grubbs or Schrock catalysts). wikipedia.orgnih.gov It has broad applications in organic synthesis, including the preparation of complex molecular architectures from simpler olefinic precursors. nih.gov While electron-rich amines can sometimes be challenging substrates, protective strategies or the use of more robust modern catalysts can overcome these limitations. nih.govrsc.org
Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis used to synthesize a wide range of unsaturated cyclic compounds, including nitrogen heterocycles. wikipedia.orgnih.gov This strategy is particularly valuable for creating small, medium, and large rings that can be difficult to access through other cyclization methods. rsc.orgrsc.org
Starting from this compound, a diene precursor suitable for RCM can be synthesized by N-alkylation with an alkenyl halide. For instance, reacting this compound with allyl bromide would yield N-allyl-11-dodecen-1-amine. This diene, which contains two terminal double bonds, can then undergo RCM to form a 14-membered unsaturated nitrogen macrocycle, releasing ethylene (B1197577) as a volatile byproduct.
Illustrative RCM Pathway:
Substrate Synthesis: this compound + Allyl bromide → N-allyl-11-dodecen-1-amine
RCM: N-allyl-11-dodecen-1-amine + [Ru-catalyst] → 1-Aza-cyclotetradec-12-ene + Ethylene
The reaction is driven by the entropically favorable release of ethylene gas. wikipedia.org This approach allows for the construction of complex cyclic amine derivatives from the fundamental this compound backbone, showcasing its utility as a building block in synthetic chemistry. nih.gov
Cross-Metathesis for Olefinic Derivatives
Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, offering a direct route to olefinic derivatives like this compound. figshare.comnih.gov This methodology allows for the coupling of two different olefin partners, which can be strategically chosen to construct the desired dodecenamine carbon skeleton. For instance, a potential cross-metathesis pathway to an this compound precursor could involve the reaction of a shorter-chain amino-alkene with a long-chain terminal olefin using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. nih.gov
The reaction provides a modular and efficient approach to synthesizing a range of long-chain functionalized olefins. figshare.com Key to the success of this reaction is the selection of appropriate catalysts and reaction conditions to favor the desired cross-metathesis product over undesired homodimerization byproducts. nih.gov Research has shown that Type-II olefins, which include many terminal alkenes, tend to undergo homodimerization slowly, which can be advantageous in cross-metathesis reactions. nih.gov The olefin cross-metathesis reaction can serve as a key step to rapidly access complex intermediates which can then be further transformed. figshare.comnih.gov
However, the presence of a primary amine functionality, as in this compound, presents a significant challenge for standard olefin metathesis catalysts.
Strategies for Amine-Containing Systems in Olefin Metathesis
The synthesis of amine-containing compounds via olefin metathesis is often problematic because the basic amine functionality can interfere with the catalytic cycle. nih.govresearchgate.net Amines, acting as strong donor ligands, can competitively bind to the ruthenium metal center of the catalyst, leading to catalyst inhibition or decomposition. nih.govrsc.org This interaction can suppress catalytic activity, result in poor reaction yields, and promote undesired side reactions like olefin isomerization. rsc.orgnih.gov
To overcome this challenge, several strategies have been developed to mask or temporarily deactivate the amine group, rendering it compatible with the metathesis catalyst. nih.govacs.org
Ammonium (B1175870) Salt Formation: An alternative and more direct strategy is the transformation of the amine into an ammonium salt. nih.gov This can be achieved either in a preliminary step or in situ by adding an acid to the reaction mixture. nih.govnih.gov Protonation of the amine effectively prevents its lone pair of electrons from coordinating with the ruthenium catalyst. A highly effective method involves the direct reaction of the olefinic amine with anhydrous p-toluenesulfonic acid to form a stable and soluble tosylate salt, which can then undergo metathesis in high yield. rsc.org This temporary masking via ammonium salt formation has been shown to deliver aminoalkenes in high purity without causing olefin isomerization. rsc.orgrsc.orgnih.gov
Use of Additives: The addition of Lewis acids in catalytic amounts has also been shown to enhance the reactivity of amino compounds in metathesis reactions. nih.gov
The following table summarizes key strategies for enabling olefin metathesis in the presence of amine functionalities.
| Strategy | Method | Advantages | Disadvantages |
| Amine Protection | Conversion to carbamates, amides, or sulfonamides. nih.govnih.gov | Effectively prevents catalyst poisoning. | Requires additional protection and deprotection steps, reducing synthetic efficiency. acs.org |
| Ammonium Salt Formation (Pre-formed) | Reaction with anhydrous p-toluenesulfonic acid to form a stable tosylate salt. rsc.org | High yields, excellent solubility, prevents olefin isomerization. rsc.orgrsc.org | Requires an additional synthetic step to prepare the salt. |
| Ammonium Salt Formation (In Situ) | Addition of a Brønsted acid (e.g., HCl) or Lewis acid to the reaction mixture. nih.govacs.org | Operationally simple, avoids pre-formation of the salt. | Can lead to solubility issues with the resulting salt. acs.orgnih.gov |
These approaches provide an efficient toolkit for the successful application of olefin metathesis in the synthesis of complex molecules containing amine groups, including long-chain targets like this compound. rsc.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. rsc.org The core tenets of green chemistry focus on reducing waste, eliminating toxic reagents and solvents, using renewable resources, and improving energy efficiency. nih.gov
Renewable Feedstock Utilization
A key aspect of green synthesis is the use of renewable starting materials instead of petrochemicals. rsc.orgresearchgate.net Biomass, including plant oils, carbohydrates, and lignin, represents a rich and abundant source of chemical building blocks. rsc.orgkit.edu Fatty acids, derived from plant oils, are particularly attractive feedstocks for producing long-chain aliphatic compounds like this compound due to their inherent carbon skeletons. kit.edu
Green Metrics Evaluation for Synthetic Pathways
To quantitatively assess the "greenness" of a synthetic route, a variety of mass-based metrics have been developed. nih.govwhiterose.ac.uk These tools help chemists evaluate the efficiency of a reaction not just by chemical yield, but by the amount of waste generated relative to the desired product. researchgate.net Applying these metrics allows for the direct comparison of different synthetic pathways and highlights areas for process improvement. rsc.orgwhiterose.ac.uk
Key green metrics include:
Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. It provides a theoretical measure of how efficiently atoms are utilized in a chemical transformation.
Reaction Mass Efficiency (RME): RME offers a more practical measure of efficiency by relating the mass of the isolated product to the total mass of reactants used. nih.gov It takes into account not only atom economy but also the reaction yield and the stoichiometry of the reactants. nih.gov
Process Mass Intensity (PMI): PMI is a comprehensive metric that evaluates the total mass used in a process (reactants, solvents, reagents, process aids) to produce a specific mass of the final product. A lower PMI value indicates a more sustainable and less wasteful process. researchgate.net
The table below provides an overview of these essential green chemistry metrics.
| Metric | Calculation Formula | Ideal Value | Description |
| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. researchgate.net |
| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | 100% | Provides a more realistic efficiency measure by including reaction yield and stoichiometry. nih.govmdpi.com |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | 1 (minimum) | Evaluates the overall mass efficiency of an entire process, including solvents and workup materials. researchgate.net |
By evaluating potential syntheses of this compound against these metrics, chemists can identify pathways that are not only high-yielding but also minimize environmental impact through efficient use of materials and reduction of waste. rsc.org
Surface Chemistry and Interfacial Engineering with 11 Dodecen 1 Amine
Self-Assembled Monolayers (SAMs) Formation
Self-assembled monolayers (SAMs) of 11-dodecen-1-amine provide a robust and straightforward method for tailoring the surface properties of various materials. The formation of these monolayers is driven by the spontaneous organization of the molecules into a densely packed, ordered structure, with the alkene group serving as the anchor to the substrate and the amine group exposed at the interface.
Fabrication on Semiconductor Surfaces (Silicon, Germanium)
The fabrication of this compound SAMs on semiconductor surfaces like silicon and germanium is primarily achieved through hydrosilylation and hydrogermylation, respectively. These processes involve the reaction of the terminal alkene with the hydrogen-terminated surface of the semiconductor.
On hydrogen-terminated silicon (Si-H) surfaces, the attachment of this compound can be initiated thermally or photochemically. The reaction results in the formation of a stable silicon-carbon (Si-C) covalent bond, leading to a robust and well-defined organic monolayer. The process typically involves immersing the Si-H substrate in a solution of this compound, often with gentle heating or exposure to ultraviolet (UV) light to facilitate the reaction. Characterization techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle goniometry are employed to confirm the successful formation of the monolayer and to assess its quality. For instance, the presence of a nitrogen (N 1s) peak in the XPS spectrum and an increase in the water contact angle are indicative of a well-formed amine-terminated monolayer.
While specific studies on this compound on germanium are less common, the principles of hydrogermylation are analogous to hydrosilylation. A clean, hydrogen-terminated germanium (Ge-H) surface is exposed to this compound, leading to the formation of a germanium-carbon (Ge-C) bond. The reaction conditions, such as temperature and reaction time, are critical parameters that influence the quality and coverage of the resulting SAM.
| Parameter | Silicon (Si-H) | Germanium (Ge-H) |
| Reaction Type | Hydrosilylation | Hydrogermylation |
| Bond Formed | Silicon-Carbon (Si-C) | Germanium-Carbon (Ge-C) |
| Initiation | Thermal, Photochemical (UV) | Thermal |
| Typical Solvents | Toluene, Mesitylene | Toluene |
| Characterization | XPS, Contact Angle, ATR-FTIR | XPS, Contact Angle, ATR-FTIR |
Functionalization of Carbon-Based Materials (Diamond)
The functionalization of carbon-based materials, particularly diamond, with this compound offers a pathway to create highly stable and biocompatible surfaces. The process leverages the photochemical attachment of the alkene group to the hydrogen-terminated diamond surface. nih.gov
Hydrogen-terminated diamond surfaces, when illuminated with UV light (typically at 254 nm) in the presence of an alkene like this compound, undergo a surface-mediated photochemical reaction. nih.gov This process is believed to be initiated by the photoejection of electrons from the diamond surface into the liquid phase, creating a reactive surface that readily bonds with the terminal double bond of the alkene. nih.gov The result is a covalently attached monolayer with the amine groups oriented away from the surface, ready for further functionalization. This method allows for the creation of patterned surfaces by using photomasks to control the areas of UV exposure.
Control of Surface Density and Molecular Packing
The control over the surface density and molecular packing of this compound SAMs is crucial for optimizing the performance of the functionalized surface. Several factors influence these parameters, including the reaction time, the concentration of the precursor solution, and the nature of the solvent.
For amine-terminated SAMs on silicon, the dipping time and solution concentration have been shown to affect the final layer thickness and surface coverage. nih.gov Initially, a monolayer is formed, and with prolonged exposure or higher concentrations, multilayers can begin to form. nih.gov The choice of solvent also plays a significant role; solvents with higher dielectric constants tend to promote the formation of well-ordered monolayers. The packing density can be assessed using techniques like atomic force microscopy (AFM) to visualize the surface morphology and angle-resolved XPS (ARXPS) to determine the layer thickness and molecular orientation. By carefully controlling these parameters, it is possible to achieve a high degree of order and a densely packed monolayer, which is often desirable for applications requiring a well-defined and stable interface.
Thermal Stability of Amine-Terminated Monolayers
The thermal stability of the amine-terminated monolayers is a critical consideration for their application in devices that may operate at elevated temperatures. The covalent bond between the this compound and the semiconductor or diamond surface provides a high degree of thermal stability.
Studies on long-chain alkylamine monolayers on silicon have shown that the degradation temperature is significantly higher than that of physisorbed layers. The decomposition of these monolayers in air typically occurs at temperatures above 200°C and proceeds through the cleavage of C-C bonds within the alkyl chain, while the anchoring siloxane groups can remain on the surface at even higher temperatures. researchgate.net The robust nature of the Si-C and C-C covalent bonds contributes to this enhanced thermal stability, making these amine-terminated monolayers suitable for a range of applications where thermal stress is a factor.
Covalent Grafting Methodologies
Beyond the spontaneous formation of SAMs, specific covalent grafting methodologies can be employed to attach this compound to surfaces with a high degree of control and specificity.
UV-Mediated Alkene Attachment to Surfaces
UV-mediated attachment is a powerful and versatile technique for the covalent grafting of this compound to hydrogen-terminated surfaces of silicon and diamond. nih.govbeilstein-journals.org This photochemical process offers several advantages, including the ability to perform the reaction at room temperature and the potential for spatial control through photopatterning.
The mechanism of UV-initiated hydrosilylation on silicon surfaces is thought to involve the generation of reactive species on the silicon surface upon UV irradiation. beilstein-journals.org This can occur through the photoejection of an electron from the silicon into the alkene solution, leaving behind a positively charged surface that is susceptible to nucleophilic attack by the double bond of the alkene. acs.org This leads to the formation of a stable Si-C bond. The reaction is efficient and can be completed in a relatively short time, yielding a densely packed monolayer.
Similarly, on hydrogen-terminated diamond, UV irradiation facilitates the covalent attachment of the alkene. nih.gov The process is highly dependent on the surface termination, with hydrogen-terminated diamond showing high reactivity, while oxidized surfaces are largely unreactive. nih.gov This selectivity underscores the importance of surface preparation in achieving successful covalent grafting.
| Feature | UV-Mediated Grafting of this compound |
| Substrates | Hydrogen-terminated Silicon, Hydrogen-terminated Diamond |
| Initiation | Ultraviolet (UV) light (e.g., 254 nm) |
| Mechanism | Photoemission of electrons from the substrate, nucleophilic attack by the alkene |
| Advantages | Room temperature process, spatial control (photopatterning), high efficiency |
| Result | Covalently bound, robust amine-terminated monolayer |
Cross-Linker Chemistries for Surface Functionalization
The terminal amine group of this compound serves as a versatile anchor point for a variety of cross-linker chemistries, enabling the covalent attachment of molecules and the formation of complex surface architectures. These cross-linking strategies are pivotal in fields ranging from biosensors to materials science, where the stable immobilization of specific functionalities is paramount.
One common approach involves the use of homobifunctional cross-linkers, such as glutaraldehyde, which reacts with the primary amines on the surface to form imine bonds. This method is often employed for enzyme immobilization and the creation of protein-resistant surfaces. Another versatile class of reagents is heterobifunctional cross-linkers, which possess two different reactive groups. For instance, N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and its sulfonated analogue, Sulfo-LC-SPDP, can be used to link the amine-functionalized surface to molecules containing sulfhydryl groups. thermofisher.com This is particularly useful for attaching peptides, proteins, or other thiol-containing ligands.
The choice of cross-linker chemistry depends on the specific application and the nature of the molecule to be immobilized. For biological applications, it is often desirable to use cross-linkers that are water-soluble and react under mild conditions to preserve the activity of the biomolecule. The efficiency of the cross-linking reaction can be influenced by factors such as pH, temperature, and the concentration of the reactants. The stability of the resulting linkage is also a critical consideration; for example, disulfide bonds formed using SPDP can be cleaved with reducing agents, allowing for the reversible immobilization of molecules. thermofisher.com
Advanced Surface Characterization Techniques
A suite of advanced surface characterization techniques is employed to analyze surfaces functionalized with this compound, providing detailed information on the elemental composition, chemical state, morphology, and wettability of the modified surface.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a functionalized surface. For surfaces modified with this compound, XPS can confirm the presence of nitrogen from the amine group and carbon from the alkyl chain. High-resolution XPS scans of the N 1s region can distinguish between free amine groups (-NH2) and protonated amine groups (-NH3+), providing insights into the surface charge and the interaction of the amine with its environment. researchgate.net
The C 1s spectrum can be deconvoluted to identify different carbon species, such as C-C/C-H bonds in the alkyl chain and C-N bonds associated with the amine group. The relative atomic concentrations of carbon, nitrogen, silicon (from a silicon substrate), and oxygen can be quantified to assess the coverage and purity of the this compound layer. Angle-resolved XPS (ARXPS) can provide non-destructive depth profiling information, helping to determine the thickness and orientation of the molecular layer. thermofisher.com
| Element | Binding Energy (eV) | Chemical State |
| C 1s | ~285.0 | C-C, C-H |
| C 1s | ~286.5 | C-N |
| N 1s | ~399.0 | -NH2 (free amine) |
| N 1s | ~401.0 | -NH3+ (protonated amine) |
| Si 2p | ~99.3 | Si (substrate) |
| Si 2p | ~103.3 | SiO2 (native oxide) |
| Note: These are approximate binding energies and can vary slightly depending on the specific chemical environment and instrument calibration. |
Atomic Force Microscopy (AFM) for Surface Morphology and Layer Thickness
In addition to imaging, AFM can be used in a "scratching" mode, where the tip is used to locally remove a portion of the organic layer. By imaging the scratched area, the height difference between the functionalized and bare substrate can be measured, providing a direct determination of the monolayer thickness. This information is crucial for understanding the orientation and packing density of the this compound molecules on the surface. The expected thickness of a fully extended this compound monolayer would be in the range of 1-2 nanometers.
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a vibrational spectroscopy technique that is highly sensitive to the chemical composition of the surface and near-surface region. azonano.com When an infrared beam is passed through an internal reflection element (IRE) in contact with the sample, an evanescent wave penetrates a short distance into the sample, allowing for the acquisition of an infrared spectrum of the surface layer.
For surfaces modified with this compound, ATR-FTIR can identify the characteristic vibrational modes of the molecule. Key spectral features include the C-H stretching vibrations of the methylene groups in the alkyl chain (typically in the 2850-2960 cm⁻¹ region), and the N-H bending vibrations of the primary amine group (around 1600 cm⁻¹). The presence and position of these peaks confirm the successful functionalization of the surface. piketech.comresearchgate.net ATR-FTIR can also be used to monitor subsequent surface reactions, such as the attachment of other molecules to the amine terminus. nih.gov
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2925 | Asymmetric CH₂ stretch |
| ~2855 | Symmetric CH₂ stretch |
| ~1650 | N-H scissoring (free amine) |
| ~1550 | N-H bend (protonated amine) |
| ~1465 | CH₂ scissoring |
| Note: Peak positions can vary depending on the molecular environment and interactions. |
Water Contact Angle (WCA) Measurements for Surface Wettability
Water Contact Angle (WCA) measurements are a simple yet powerful tool for characterizing the wettability of a surface. nih.gov The contact angle of a water droplet on a solid surface is determined by the balance of interfacial tensions between the solid, liquid, and vapor phases. This angle provides a macroscopic indication of the surface's hydrophobicity or hydrophilicity.
A bare silicon wafer with its native oxide layer is typically hydrophilic, exhibiting a low water contact angle. Upon functionalization with this compound, the surface becomes more hydrophobic due to the presence of the long alkyl chain, resulting in a significant increase in the water contact angle. harvard.edu The magnitude of this increase can be correlated with the packing density and ordering of the alkyl chains in the monolayer. WCA measurements are also sensitive to the protonation state of the terminal amine groups; at low pH, where the amines are protonated, the surface may become more hydrophilic, leading to a decrease in the contact angle. harvard.edu This pH-dependent wettability is a key characteristic of amine-terminated surfaces.
| Surface | Expected Water Contact Angle |
| Bare SiO₂/Si | < 30° |
| This compound functionalized | 70-90° |
| Protonated this compound functionalized | < 60° |
| Note: These are representative values and can be influenced by surface roughness and environmental conditions. |
Chemical Passivation Strategies on Functionalized Surfaces
Chemical passivation refers to the process of making a surface less reactive to its environment. For semiconductor surfaces, such as silicon and germanium, passivation is crucial for reducing the density of electronically active surface states that can degrade device performance. nih.govnih.gov The functionalization of these surfaces with this compound can itself be considered a passivation strategy, as the formation of a dense, covalently bound organic monolayer can protect the underlying substrate from oxidation and contamination. princeton.edu
The amine-terminated surface, however, can be further modified to enhance its passivating properties or to introduce specific functionalities. For instance, the reaction of the terminal amine groups with other molecules can create a more robust and chemically resistant layer. This can be particularly important in harsh chemical environments or for long-term device stability.
Polymer Science Applications of 11 Dodecen 1 Amine and Its Monomeric Analogues
Polymerization of Unsaturated Amines
Direct polymerization of monomers containing primary amines like 11-dodecen-1-amine is often challenging due to the tendency of the amine group to coordinate with and deactivate many transition metal catalysts used in olefin polymerization. Consequently, successful strategies typically involve either protecting the amine group prior to polymerization or employing specialized catalyst systems that exhibit tolerance to Lewis basic functional groups.
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth polycondensation method that utilizes olefin metathesis to polymerize α,ω-dienes, releasing ethylene (B1197577) gas as a byproduct. wikipedia.org This technique is highly effective for creating polymers with precisely spaced functional groups along the backbone. researchgate.net For a monomer derived from this compound to be suitable for ADMET, it would need to be a symmetrical α,ω-diene, such as N,N-bis(11-dodecenyl)amine.
The primary challenge in the ADMET polymerization of amino-dienes is the potential for the amine functionality to poison the ruthenium-based catalysts commonly used. Research has shown that while unprotected primary amines can be problematic, N-alkylation or N-arylation of the amine can mitigate catalyst deactivation. For instance, α,ω-(N-phenyl)aminodienes have been successfully metathesized under standard ADMET conditions. researchgate.net Therefore, a protected derivative of a diene based on this compound would be a viable monomer. The polymerization process involves the iterative coupling of the terminal olefins, driven by the removal of ethylene under vacuum, as depicted in the general mechanism below.
Table 1: Key Aspects of ADMET Polymerization for Amino-Dienes
| Feature | Description | Reference |
| Monomer Requirement | Symmetrical α,ω-diene (e.g., N,N-bis(alkenyl)amine). | wikipedia.org |
| Catalyst | Typically Grubbs' or Hoveyda-Grubbs ruthenium-based catalysts. | researchgate.net |
| Driving Force | Removal of volatile ethylene gas under vacuum. | wikipedia.org |
| Challenge | Potential for catalyst deactivation by the amine functional group. | researchgate.net |
| Solution | Protection of the primary amine (e.g., as a secondary or tertiary amine, or with a protecting group). | researchgate.net |
Subsequent hydrogenation of the unsaturated polymer backbone produced by ADMET can yield a precisely functionalized polyolefin analogue, where the amine groups are spaced at regular intervals. researchgate.net
Incorporating Amine Functionalities into Polyolefins
An alternative to homopolymerization is the copolymerization of an amino-olefin with a non-functional olefin like ethylene. This approach allows for the introduction of amine functionalities into a polyethylene (B3416737) backbone, thereby modifying its properties. The direct copolymerization of ethylene with an unprotected ω-amino-α-olefin like this compound using Ziegler-Natta or metallocene catalysts is difficult due to catalyst poisoning.
Successful approaches often rely on:
Protection of the Amine Group: The primary amine of the comonomer is protected with bulky groups, such as N,N-diisopropyl or N,N-diphenyl, which sterically hinder coordination to the catalyst's active site.
Use of Tolerant Catalysts: Development of late-transition metal catalysts or specific post-metallocene systems that exhibit higher tolerance to polar functional groups.
Research has demonstrated the efficient copolymerization of propylene (B89431) with various α-olefins containing bulky protected amino groups using a highly efficient post-metallocene hafnium catalyst system. This method achieved high catalytic activity and significant comonomer incorporation (up to 11.6 mol%) while producing high molecular weight, highly isotactic polypropylene. After polymerization, the protecting groups can be removed to reveal the primary amine functionality. This strategy is directly applicable to the copolymerization of ethylene with a protected form of this compound to produce amine-functionalized linear low-density polyethylene (LLDPE).
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful alternative for creating functional polyolefins, avoiding the challenges of polymerizing functional monomers directly. nih.govresearchgate.netrsc.org This involves introducing the desired functionality onto a pre-existing polymer chain.
Reductive Amination for Polymer Functionalization
Reductive amination is a versatile method for forming carbon-nitrogen bonds by converting a carbonyl group (aldehyde or ketone) to an amine via an imine intermediate. rsc.org While not a direct modification of a polymer made from this compound, this technique can be used to introduce amine functionalities onto polymers containing carbonyl groups.
For example, a copolymer of ethylene and carbon monoxide, which contains ketone functionalities along its backbone, could be modified. The ketone groups can react with a primary amine like this compound to form an imine, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. This grafts the dodecenyl amine moiety onto the polyolefin backbone. Alternatively, polymers containing aldehyde groups can be functionalized with amino acids via reductive amination without the need for protecting groups. acs.org
Derivative Formation for Tailored Polymer Properties
Once a polyolefin containing primary amine groups (from either direct polymerization of a protected monomer or post-polymerization modification) is obtained, the amine can be further derivatized to tailor the final properties of the material. The reactive primary amine serves as a handle for a variety of chemical transformations.
Amidation: Reaction with acyl chlorides or carboxylic acids can form amide linkages. This can be used to attach different functional side chains or to crosslink the polymer, enhancing its mechanical strength and thermal stability. rsc.org
Quaternization: Reaction with alkyl halides can convert the primary amines into quaternary ammonium (B1175870) salts. This transformation drastically increases the polarity and can render the polymer water-soluble or impart antimicrobial properties.
Imidation: Reaction with anhydrides, such as maleic anhydride, can lead to the formation of imides, which can improve thermal stability and alter surface properties.
These modifications allow for the fine-tuning of polymer characteristics for specific applications.
Design of Functional Polymeric Materials
The incorporation of the this compound structural unit into a polyolefin backbone allows for the rational design of materials with specific functionalities. The combination of a long, flexible C11 alkyl spacer and a reactive primary amine group provides a unique set of properties.
Adhesion Promoters: The polar amine groups can form strong hydrogen bonds or covalent bonds with polar substrates like metals, glass, and other polymers such as polyurethanes. acs.org The long nonpolar alkyl chain ensures compatibility and entanglement with the bulk polyolefin matrix. This makes amine-functionalized polyolefins excellent adhesion promoters or tie-layers in multi-layer structures. researchgate.net
Compatibilizers for Polymer Blends: Many polymers are immiscible. Amine-functionalized polyolefins can act as compatibilizers for blends of nonpolar polyolefins with polar polymers (e.g., polyamides or polyesters). The polyolefin-compatible chain anchors in the polyolefin phase, while the polar amine group interacts favorably at the interface with the polar polymer phase, reducing interfacial tension and improving blend morphology and mechanical properties. researchgate.netmdpi.com
Surface Modification: The presence of amine groups at the surface of a polyolefin film can significantly increase its surface energy. This improves wettability, printability, and the ability to be coated or painted without the need for harsh surface pre-treatments like corona or plasma etching.
Table 2: Functional Properties Conferred by Amine Incorporation
| Property | Mechanism | Application | Reference |
| Improved Adhesion | Hydrogen bonding and potential covalent reaction of amine groups with polar surfaces. | Adhesives, coatings, multi-layer films. | acs.orgresearchgate.netindico.global |
| Compatibilization | Amphiphilic nature reduces interfacial tension between immiscible polymer phases. | Polymer blends and alloys. | researchgate.netmdpi.com |
| Enhanced Surface Energy | Introduction of polar amine groups onto a nonpolar surface. | Printable and paintable plastics. | researchgate.net |
| Antimicrobial Activity | Achieved through quaternization of the amine groups. | Medical devices, food packaging. | acs.org |
By strategically employing monomers like this compound and its analogues, scientists can create a new class of functional polyolefins with tailored properties for a wide range of advanced applications.
Supramolecular Assemblies and Self Organization Principles
Amine-Based Supramolecular Building Blocks
Primary amines are fundamental components in the construction of supramolecular architectures due to their capacity to act as hydrogen bond donors. rsc.org This characteristic is central to the self-assembly of molecules like 11-dodecen-1-amine. The lone pair of electrons on the nitrogen atom also allows it to participate in a variety of non-covalent interactions, further stabilizing the resulting supramolecular structures.
Noncovalent Interactions in Self-Assembly
The self-assembly of this compound into ordered supramolecular structures is governed by a delicate balance of several non-covalent interactions. These weak, reversible forces are collectively responsible for the stability and dynamic nature of the resulting assemblies.
Key Noncovalent Interactions in this compound Assemblies:
| Interaction Type | Description | Role in Assembly |
| Hydrogen Bonding | The primary amine group (-NH2) can act as a hydrogen bond donor, forming directional interactions with acceptor groups on neighboring molecules. khanacademy.org | Directs the head-to-head or head-to-tail arrangement of molecules, significantly influencing the overall architecture of the assembly. |
| Hydrophobic Interactions | The long, nonpolar dodecenyl chains tend to aggregate in aqueous environments to minimize their contact with water molecules. matec-conferences.orgyoutube.com | A primary driving force for the formation of micelles and other aggregates in polar solvents, leading to the sequestration of the hydrophobic tails in the core of the assembly. |
| Van der Waals Forces | Weak, non-specific attractive forces that arise from temporary fluctuations in electron distribution. These forces are significant between the long alkyl chains. rsc.org | Contribute to the overall stability of the assembly by promoting close packing of the hydrophobic tails. |
| π-π Stacking | The terminal double bond of the dodecenyl chain can participate in stacking interactions with other nearby double bonds or aromatic systems. researchgate.netacs.org | Can influence the orientation and alignment of the molecules within the assembly, although typically weaker than other interactions in this specific molecule. |
Formation of Controlled Supramolecular Architectures
The amphiphilic nature of this compound, arising from its distinct hydrophilic amine head and hydrophobic tail, allows for the formation of various controlled supramolecular architectures, particularly in solution.
Self-Assembled Colloidal Systems
In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules are expected to spontaneously self-assemble into colloidal systems such as micelles. researchgate.netresearchgate.net In these structures, the hydrophobic dodecenyl tails would form the core of the micelle, effectively shielded from the surrounding water, while the hydrophilic amine headgroups would be exposed to the aqueous environment on the micelle's surface. The formation and stability of these micelles are primarily driven by hydrophobic interactions. matec-conferences.org
The presence of the terminal double bond can influence the packing and fluidity of the hydrophobic core. The "kink" introduced by the double bond can disrupt the close packing that would be observed with a saturated alkyl chain, potentially leading to a lower aggregation number and a more dynamic micellar structure.
Amine-Based Polymer Nanoparticles
While direct polymerization of this compound into nanoparticles is not extensively documented, the amine functionality makes it a suitable monomer or surface-modifying agent for the synthesis of polymer nanoparticles. The primary amine group can be utilized in various polymerization reactions, such as polycondensation or as an initiator for ring-opening polymerizations.
Alternatively, pre-formed polymer nanoparticles can be surface-functionalized with this compound. The amine groups on the surface can then be used for further chemical modifications or to impart specific properties to the nanoparticles, such as pH-responsiveness or the ability to interact with biological systems. The dodecenyl chains would provide a hydrophobic character to the nanoparticle surface.
Characterization of Supramolecular Structures
A variety of analytical techniques are employed to characterize the formation, structure, and properties of supramolecular assemblies of this compound.
Common Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and dynamics within the self-assembled state. Changes in chemical shifts upon aggregation can indicate the location of molecules within an assembly and the nature of intermolecular interactions. researchgate.net |
| Light Scattering Techniques (DLS and SLS) | Dynamic Light Scattering (DLS) is used to determine the hydrodynamic radius and size distribution of colloidal aggregates like micelles. Static Light Scattering (SLS) can provide information on the molar mass and aggregation number of the assemblies. biocompare.comresearchgate.net |
| Atomic Force Microscopy (AFM) | Allows for the direct visualization of self-assembled structures on a surface, providing information on their morphology, size, and organization. beilstein-journals.orgresearchgate.net |
| Infrared (IR) and Raman Spectroscopy | Can detect changes in vibrational frequencies upon self-assembly, providing evidence for hydrogen bonding and other intermolecular interactions. researchgate.net |
| Contact Angle Measurements | Used to assess the surface properties of self-assembled monolayers, indicating the orientation of the hydrophobic tails. |
Theoretical and Computational Investigations
Quantum Chemical Studies (e.g., Density Functional Theory)
DFT calculations can predict a range of molecular properties. For a primary amine, the nitrogen atom's lone pair of electrons is crucial to its reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) is indicative of the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov
In studies of various amines, DFT has been used to calculate ground state properties such as net atomic charges, which are crucial for understanding nucleophilicity. nih.gov For a molecule like 11-dodecen-1-amine, the electron distribution would be influenced by both the electron-donating amine group and the pi-system of the double bond.
Computational investigations on aromatic and heteroaromatic amines have demonstrated correlations between electronic features and their biological activity, highlighting the predictive power of quantum-mechanical calculations. nih.gov Similar approaches could be applied to this compound to understand its potential interactions in biological systems.
The following table presents typical calculated electronic properties for a generic primary amine, providing an illustrative example of the data obtained from quantum chemical studies.
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and nucleophilicity |
| LUMO Energy | 1.2 eV | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability and reactivity |
| Net Charge on Nitrogen | -0.4 e | Influences electrostatic interactions and basicity |
Note: These are representative values for a simple primary amine and would vary for this compound due to its specific structure.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. ulisboa.pt This technique allows for the investigation of macroscopic properties based on the microscopic behavior of a system. ulisboa.pt For long-chain amines like this compound, MD simulations can provide valuable insights into their behavior in bulk phases and at interfaces. ulisboa.ptulisboa.pt
Atomistic MD simulations have been successfully used to study the fluid and interfacial properties of various amines. ulisboa.pt These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of the force field used. fu-berlin.de Validation of the force field is typically achieved by comparing simulated properties, such as density and enthalpy of vaporization, with experimental data. ulisboa.pt
One of the key applications of MD simulations for amphiphilic molecules like this compound is the study of their behavior at interfaces, such as liquid-vapor or liquid-liquid interfaces. ulisboa.pt These simulations can reveal details about molecular orientation and organization at the interface, which are crucial for understanding their surface activity. ulisboa.pt For instance, simulations can show how the hydrophilic amine head and the hydrophobic dodecenyl tail arrange themselves at a water-hydrocarbon interface. ulisboa.pt
The following table summarizes some of the properties that can be obtained from MD simulations of long-chain amines.
| Property | Description | Relevance to this compound |
| Density | Mass per unit volume of the bulk liquid. | A fundamental physical property that can be predicted and compared with experimental values to validate the simulation model. |
| Enthalpy of Vaporization | The energy required to transform a given quantity of a substance from a liquid into a gas. | Provides insight into the intermolecular forces in the liquid state. |
| Surface Tension | The tendency of liquid surfaces to shrink into the minimum surface area possible. | Quantifies the surface activity of the molecule at a liquid-vapor interface. |
| Radial Distribution Function | Describes how the density of surrounding matter varies as a function of distance from a reference particle. | Provides information about the local molecular structure and solvation. |
Reaction Mechanism Elucidation
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving amines. Through methods like DFT, it is possible to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby understanding the reaction pathway in detail.
For this compound, the primary amine group is the main site of reactivity. One of the fundamental reactions of primary amines is their nucleophilic attack on carbonyl compounds, a key step in processes like reductive amination. nih.gov Computational studies have shown that this reaction proceeds through the formation of a carbinolamine intermediate. nih.gov
Another well-studied reaction is the interaction of amines with carbon dioxide. Theoretical calculations have been used to investigate the mechanism of carbamate (B1207046) formation. acs.orgnih.gov These studies have explored different proposed mechanisms, such as the formation of a zwitterionic intermediate, and have calculated the energy barriers associated with these pathways. acs.orgnih.gov
The synthesis of primary amines from alcohols via reductive amination has also been mechanistically studied using computational methods. mdpi.com This process typically involves three key steps: dehydrogenation of the alcohol, imidization of the resulting carbonyl compound, and hydrogenation of the imine. mdpi.com Understanding the energetics of each step is crucial for optimizing the reaction conditions.
The following table outlines key mechanistic steps for common reactions of primary amines that can be investigated computationally.
| Reaction Type | Key Mechanistic Steps | Computational Insights |
| Reductive Amination | 1. Nucleophilic attack of the amine on the carbonyl group. 2. Formation of a carbinolamine intermediate. 3. Dehydration to form an imine. 4. Reduction of the imine to the final amine. | - Calculation of activation energies for each step. - Identification of the rate-determining step. - Elucidation of the role of catalysts. nih.gov |
| Reaction with CO2 | 1. Nucleophilic attack of the amine on the carbon atom of CO2. 2. Proton transfer to form carbamic acid or carbamate. | - Determination of the transition state structure. - Calculation of the reaction energy profile. - Investigation of the role of other molecules in assisting proton transfer. acs.orgnih.gov |
Interfacial Interaction Modeling
The amphiphilic nature of this compound, with its hydrophilic amine head and long hydrophobic tail, makes its behavior at interfaces particularly interesting. Molecular dynamics simulations are a primary tool for modeling these interfacial interactions. ulisboa.pt These simulations can provide a molecular-level picture of how these molecules organize at interfaces and how they influence interfacial properties. ulisboa.pt
Simulations of long-chain amines at water/hydrocarbon interfaces have shown that they act as surfactants, reducing the interfacial tension. ulisboa.pt The amine group typically orients towards the aqueous phase, forming hydrogen bonds with water molecules, while the hydrocarbon tail extends into the non-polar phase. ulisboa.pt
The adsorption of amines onto solid surfaces is another area where interfacial interaction modeling is crucial. For example, the interaction of amines with silica (B1680970) surfaces has been studied to understand their role as adhesion promoters or in surface modification. These models can quantify the strength of the interaction and identify the key contributing forces, such as electrostatic interactions and hydrogen bonding.
The following table details the types of information that can be gained from interfacial interaction modeling of a molecule like this compound.
| Interface Type | Modeled Properties | Insights Gained |
| Liquid-Vapor | - Surface tension - Density profile across the interface - Molecular orientation at the surface | - Quantification of surface activity. - Understanding of how the molecules pack at the interface. |
| Liquid-Liquid (e.g., water/oil) | - Interfacial tension - Adsorption isotherm - Structure of the interfacial layer | - Prediction of emulsifying properties. - Elucidation of the molecular arrangement that minimizes interfacial energy. |
| Solid-Liquid | - Adsorption energy - Binding orientation - Work of adhesion | - Understanding of surface modification capabilities. - Prediction of performance as a corrosion inhibitor or adhesion promoter. |
Conformational Analysis and Stereocontrol
The presence of a long, flexible dodecenyl chain and a C=C double bond in this compound gives rise to a large number of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and reactivity.
Computational methods, such as ab initio quantum mechanical calculations, are well-suited for studying the conformational landscape of flexible molecules. nih.gov For a molecule like this compound, the rotations around the various C-C single bonds in the alkyl chain, as well as the geometry around the C=C double bond (which can be either cis or trans), contribute to the conformational complexity.
Studies on similar molecules, such as alkenyl amides, have shown that the interactions between different parts of the molecule can lead to specific conformational preferences. researchgate.net For instance, steric hindrance can disfavor certain conformations, while intramolecular hydrogen bonding could stabilize others.
The stereocontrol in reactions involving this compound would also be a subject of computational investigation. For reactions occurring at or near the double bond, for example, the facial selectivity of the attack could be predicted by calculating the energies of the transition states leading to different stereoisomers.
The following table summarizes the key aspects of conformational analysis and their relevance.
| Aspect of Analysis | Computational Approach | Information Obtained |
| Identification of Stable Conformers | - Potential energy surface scanning - Geometry optimization of various starting structures | - The geometries of low-energy conformers. - The relative energies and populations of these conformers at a given temperature. |
| Determination of Rotational Barriers | - Calculation of the energy profile for rotation around specific bonds. | - The energy required to interconvert between different conformers. |
| Influence of Solvent | - Implicit or explicit solvent models in the calculations. | - How the conformational preferences change in different solvent environments. |
| Stereoselectivity of Reactions | - Calculation of transition state energies for different reaction pathways. | - Prediction of the major stereoisomer formed in a reaction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
